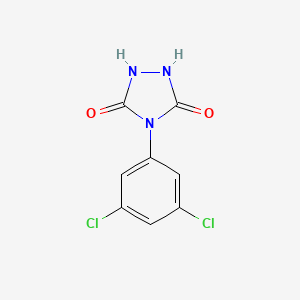

4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione

Description

4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is a heterocyclic compound featuring a triazolidinedione core substituted with a 3,5-dichlorophenyl group. The electron-withdrawing chlorine atoms at the meta positions of the phenyl ring significantly influence its electronic properties, enhancing electrophilicity and reactivity in chemical transformations.

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O2/c9-4-1-5(10)3-6(2-4)13-7(14)11-12-8(13)15/h1-3H,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQSIVSKXQMCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N2C(=O)NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595949 | |

| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52039-88-0 | |

| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52039-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 3,5-dichlorophenyl isocyanate with glycolic acid ester to form N-(3,5-dichlorophenyl) carbamoyloxy acetic acid esters. These esters are then cyclized in the presence of alcohols and bases to yield the desired triazolidine-dione compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolidine-dione compounds.

Scientific Research Applications

Medicinal Chemistry

4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione has been explored for its potential as an anti-cancer agent. Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of apoptotic pathways.

Synthesis of Heterocycles

This compound serves as a versatile building block in the synthesis of heterocyclic compounds. It can act as a dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. For example:

- It has been used to synthesize pyridine derivatives from 1,4-dihydropyridines through oxidation reactions.

- The compound participates in [3+2] cycloaddition reactions with allylsilanes to produce urazoles.

Agricultural Chemistry

Research has indicated that compounds similar to this compound exhibit herbicidal properties. These compounds can inhibit specific enzymatic pathways in plants, leading to effective weed management strategies.

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry examined the cytotoxic effects of triazolidine derivatives on human cancer cell lines. The results demonstrated that compounds containing the triazolidine moiety showed significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Other Derivative | 20 | HeLa |

Case Study 2: Synthesis of Pyridine Derivatives

In a research article from Synthetic Communications, the use of this compound as a dehydrogenating agent was explored. The study highlighted its effectiveness in synthesizing various pyridine derivatives through oxidation processes.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Oxidation | Pyridine Derivative A | 85 |

| Oxidation | Pyridine Derivative B | 78 |

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The triazolidinedione core is common among analogs, but substituents dictate reactivity and applications:

Key Insights :

- Electron-withdrawing groups (e.g., Cl in the dichlorophenyl derivative) increase electrophilicity, favoring reactions like Diels-Alder cycloadditions.

- Electron-donating groups (e.g., dimethylamino in DAPTAD) stabilize intermediates in polymerization and catalysis .

Derivatization and Bio-Orthogonal Chemistry

- PTAD : Utilized for vitamin D metabolite analysis due to its efficient Diels-Alder reactivity with conjugated dienes .

- Azide-functionalized PTAD : Enables site-specific tyrosine modification in protein hydrogels, highlighting the role of substituents in tuning bio-orthogonal reactivity .

- Dichlorophenyl analog: Not directly reported in biochemical applications, likely due to steric hindrance or toxicity concerns (cf. methazole, a pesticide with similar substitution ).

Polymer Science

- DAPTAD: Polymerizes with diisocyanates to form thermally stable polyureas, attributed to the dimethylamino group’s electronic effects .

- Acetamidophenyl/naphthalimide derivatives : Yield polyamides with inherent viscosities of 0.08–0.24 dL/g, demonstrating substituent-dependent polymer properties .

- Dichlorophenyl analog : Hypothesized to produce polymers with high thermal stability but reduced solubility due to Cl’s hydrophobic nature.

Catalysis and Materials Science

- DAPTAD : Acts as a ligand or catalyst in oxidation reactions, leveraging its electron-rich aryl group .

- Dichlorophenyl analog: Potential catalytic applications remain unexplored but could exploit Cl’s ability to stabilize transition metals.

Commercial and Research Availability

- DAPTAD: Priced at $265/100 mg (Santa Cruz Biotechnology), reflecting demand in academic research .

- Dichlorophenyl analog: Not commercially listed in the evidence, suggesting niche or exploratory use.

Biological Activity

4-(3,5-Dichlorophenyl)-1,2,4-triazolidine-3,5-dione is a synthetic compound belonging to the triazolidine family. Its structural features and functional groups suggest potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant case studies and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 246.05 g/mol

- CAS Number : 52039-88-0

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties against various pathogens. For instance, a study highlighted the structure-dependent antimicrobial activity of triazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of the 3,5-dichlorophenyl group significantly enhances this activity.

Table 1: Antimicrobial Activity Against Gram-positive Bacteria

| Compound | Activity Against S. aureus | Activity Against E. faecalis |

|---|---|---|

| This compound | Moderate | High |

| Other Triazole Derivatives | Variable | Low to Moderate |

Anticancer Activity

The anticancer potential of this compound has been assessed in various cell lines. Notably, it has shown significant cytotoxic effects against A549 human lung cancer cells. The compound's ability to reduce cell viability indicates its potential as an anticancer agent.

Case Study: A549 Cell Line

In vitro studies demonstrated that the compound reduced A549 cell viability significantly. The following data illustrates the impact:

Table 2: Impact on A549 Cell Viability

| Concentration (µM) | Viability (%) | Statistical Significance |

|---|---|---|

| Control | 100 | - |

| 10 | 63.4 | p < 0.05 |

| 25 | 21.2 | p < 0.001 |

| 50 | 16.1 | p < 0.0001 |

The results indicate that higher concentrations lead to a marked decrease in cell viability.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific cellular pathways related to cancer proliferation and microbial growth. The compound likely interacts with key enzymes or receptors involved in these processes.

Q & A

Q. How can AI-driven tools enhance the discovery of derivatives with improved physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.